alpha-Hydroxytamoxifen
CAS No.: 97151-02-5
Cat. No.: VC20750778
Molecular Formula: C26H29NO2
Molecular Weight: 387.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 97151-02-5 |
---|---|
Molecular Formula | C26H29NO2 |
Molecular Weight | 387.5 g/mol |
IUPAC Name | (E)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol |
Standard InChI | InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3/b26-25- |
Standard InChI Key | BPHFBQJMFWCHGH-QPLCGJKRSA-N |
Isomeric SMILES | CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3)O |
SMILES | CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O |
Canonical SMILES | CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O |
Appearance | Assay:≥98%A crystalline solid |
Biological Activity and Metabolism
Alpha-Hydroxytamoxifen is formed through the metabolic activation of tamoxifen, primarily in the liver. Research indicates that this metabolite interacts with DNA, leading to the formation of DNA adducts, which are critical in understanding its potential carcinogenic effects.
DNA Interaction Studies
Studies have shown that alpha-hydroxytamoxifen can react with DNA without the need for metabolic enzymes. For instance, research involving primary rat hepatocytes demonstrated that alpha-hydroxytamoxifen resulted in a significantly higher level of DNA adduct formation compared to tamoxifen itself:
Compound | Concentration (µM) | Adduct Formation (times greater than tamoxifen) |
---|---|---|
Alpha-Hydroxytamoxifen | 1 | 25 |
Alpha-Hydroxytamoxifen | 10 | 49 |
This indicates that alpha-hydroxytamoxifen is more reactive than its parent compound, potentially contributing to its biological effects.
Carcinogenic Potential
While short-term dosing of alpha-hydroxytamoxifen has been shown to cause DNA damage in animal models, it does not necessarily lead to tumor formation. In a study involving female Wistar/Han rats, no liver tumors developed despite observable DNA damage after administration of the compound over a period . This suggests that while alpha-hydroxytamoxifen may initiate genetic alterations, additional factors may be required for tumor progression.
Pharmacokinetic Profile
Alpha-hydroxytamoxifen is primarily metabolized in the liver and exhibits a half-life similar to tamoxifen. Its pharmacokinetics are influenced by various factors including dosage, duration of exposure, and individual metabolic differences.
Toxicological Findings
Research indicates that while alpha-hydroxytamoxifen can cause liver DNA damage, it does not lead to immediate carcinogenic outcomes in short-term studies . Long-term exposure studies are necessary to fully understand its toxicological profile and potential risks associated with chronic use.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume